3-Pyrrolidinyl 2-phenylacetate hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 270.74 g/mol. This compound is classified as an organic ester derived from the reaction between pyrrolidine and 2-phenylacetic acid, forming an acetate ester. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in scientific research.
This compound falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, and its derivatives often exhibit pharmacological properties, making them valuable in medicinal chemistry.
The synthesis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride typically involves a straightforward reaction between 2-phenylacetic acid and pyrrolidine. This reaction is conducted in the presence of a dehydrating agent or catalyst to facilitate ester formation.
This method yields 3-Pyrrolidinyl 2-phenylacetate hydrochloride with high purity, suitable for further applications in research.
The molecular structure of 3-Pyrrolidinyl 2-phenylacetate hydrochloride features a pyrrolidine ring attached to a phenylacetate moiety. The presence of the hydrochloride indicates that a chloride ion is associated with the nitrogen atom of the pyrrolidine.
3-Pyrrolidinyl 2-phenylacetate hydrochloride can undergo several chemical reactions typical for esters and amines:
The reactions are generally facilitated by adjusting pH levels or using specific catalysts to promote desired pathways.
The mechanism of action of 3-Pyrrolidinyl 2-phenylacetate hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. As a pyrrolidine derivative, it may exhibit activity similar to other compounds in its class, potentially acting on neurotransmitter systems or modulating enzyme activities.
Relevant analyses such as infrared spectroscopy or nuclear magnetic resonance can provide further insight into its structural characteristics.
3-Pyrrolidinyl 2-phenylacetate hydrochloride has several scientific uses, particularly in medicinal chemistry:
The pyrrolidine ring (tetrahydropyrrole) represents one of the most versatile scaffolds in medicinal chemistry, extensively employed to optimize pharmacological profiles. Its saturated five-membered structure provides distinct advantages: sp³-hybridization enables efficient exploration of three-dimensional pharmacophore space, while up to four stereogenic centers allow precise stereochemical control—a critical factor for binding enantioselective biological targets [1] [4]. The ring's non-planarity facilitates pseudorotation, enhancing conformational adaptability for optimal target engagement [1]. This adaptability is evidenced by over 37 FDA-approved drugs containing pyrrolidine, spanning therapeutic areas such as CNS disorders (e.g., rolipram), antibacterials (clindamycin), and antihypertensives (captopril) [4].
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
Data derived from Qikprop calculations [1]
Notably, pyrrolidine's higher polarity (evidenced by dipole moment and PSA) compared to carbocyclic analogs improves aqueous solubility—a key parameter for CNS drug development. Natural products like nicotine and aegyptolidine A further underscore its biological relevance, demonstrating antioxidant, antimicrobial, and anticancer activities [1] [4]. Recent FDA approvals (2022) of pyrrolidine-containing drugs like daridorexant (insomnia) and futibatinib (cancer) validate its ongoing utility [4].
Arylacetate esters serve as privileged structural motifs conferring metabolic stability and optimized biodistribution. The phenylacetate group specifically balances lipophilicity (LogP ~1.5–2.5) and electronic properties, facilitating passive diffusion across biological membranes while providing sites for targeted interactions [2] [9]. In quaternary ammonium salts, arylacetates counterion charge delocalization, reducing crystal lattice energy and enhancing solubility [6].
Structurally, the phenylacetate moiety enables hydrogen bonding via carbonyl oxygen and π-π stacking through its aromatic ring, augmenting target affinity. For example, eugenol-derived quaternary ammonium analgesics leverage phenylacetate variants for peripheral μ-opioid receptor engagement without CNS penetration [2]. Similarly, monoamine transporter inhibitors incorporate 3,4-disubstituted pyrrolidines with arylacetate groups to enhance dopamine reuptake inhibition (Ki = 0.031 μM for NE) [8]. Late-stage modifications (LSM) of phenylacetate—such as halogenation—further fine-tune properties: fluorination increases metabolic stability by blocking benzylic oxidation sites, while chlorination enhances steric occupancy in hydrophobic binding pockets [9].
Table 2: Impact of Arylacetate Modifications on Physicochemical Properties
Modification | ΔLogP | ΔSolubility (mg/L) | Biological Consequence |
---|---|---|---|
Unsubstituted Phenylacetate | Baseline | Baseline | Balanced permeability |
4-Fluorination | +0.14 | -239 | Increased metabolic stability |
4-Chlorination | +0.68 | -1317 | Enhanced hydrophobic pocket binding |
4-Trifluoromethylation | +0.86 | -1379 | Improved target residence time |
Calculated changes relative to phenylacetate [9]
Quaternary ammonium salts (QAS) like 3-pyrrolidinyl 2-phenylacetate hydrochloride offer peripheral neuromodulation by design: their permanent cationic charge restricts blood-brain barrier (BBB) penetration, minimizing centrally mediated adverse effects [2] [6]. This principle underpins drugs like methylnalorphinium, a QAS opioid analgesic that acts exclusively on peripheral nociceptors [2]. Mechanistically, QAS inhibit ion channels via electrostatic interactions between their cationic head and anionic receptor residues. For neuronal nicotinic acetylcholine receptors (nAChRs), tris-azaaromatic QAS like tPy3PiB exhibit picomolar potency (IC₅₀ = 0.2 nM) in inhibiting nicotine-evoked dopamine release—validating their application in addiction therapeutics [6].
The structural architecture of 3-pyrrolidinyl QAS merges pyrrolidine conformational flexibility with arylacetate biodistribution tuning. Molecular dynamics simulations reveal that N-alkyl chain length governs membrane partitioning: C8–C12 chains optimize tissue retention, while shorter chains reduce bioavailability [6]. Charge delocalization via arylacetate anions further enhances solubility versus halide salts, facilitating formulation [10].
Table 3: Neuromodulatory QAS Structure-Activity Relationships
QAS Structure | nAChR IC₅₀ (nM) | Dopamine Release Imax (%) | BBB Permeability |
---|---|---|---|
Mono-picolinium (NDDPi) | 30 | 62 | Low |
Bis-picolinium (bPiDDB) | 5 | 68 | Undetectable |
Tris-picolinium (tPy3PiB) | 0.2 | 67 | Undetectable |
Data from striatal slice assays [6]
Current research explores hybrid QAS combining pyrrolidine, arylacetate, and bioisosteric elements (e.g., 1,2,4-oxadiazoles) to target emerging neuromodulatory pathways like P2X purinoreceptors—addressing unmet needs in neuropathic pain management [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: